2-(6-(Sec-butoxy)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(6-(Sec-butoxy)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a boronic ester derivative that has gained attention in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-(Sec-butoxy)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-(sec-butoxy)naphthalen-2-ylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, especially in the presence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkoxides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced derivatives, often with the boronic ester group intact.
Substitution: The major products are substituted derivatives, where the sec-butoxy group is replaced by the nucleophile.
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Cross-Coupling Reactions: Widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology and Medicine:
Drug Development: Used in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Bioconjugation: Facilitates the attachment of biomolecules to various substrates, aiding in the development of diagnostic tools and therapeutic agents.
Industry:
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Agrochemicals: Plays a role in the development of new agrochemicals, enhancing crop protection and yield.
Mechanism of Action
The mechanism of action of 2-(6-(Sec-butoxy)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide. This is followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A similar boronic ester with a phenyl group instead of the naphthyl group.
Uniqueness:
Reactivity: The presence of the sec-butoxy group enhances the reactivity of the compound in various organic reactions.
Selectivity: The naphthyl group provides unique steric and electronic properties, making the compound highly selective in cross-coupling reactions.
Properties
Molecular Formula |
C20H27BO3 |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-(6-butan-2-yloxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H27BO3/c1-7-14(2)22-18-11-9-15-12-17(10-8-16(15)13-18)21-23-19(3,4)20(5,6)24-21/h8-14H,7H2,1-6H3 |
InChI Key |
FVSIUCRHSXDZFU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OC(C)CC |
Origin of Product |
United States |
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